2-bromo-N-methyl-4-(trifluoromethyl)aniline
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Overview
Description
2-Bromo-N-methyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-methyl-4-(trifluoromethyl)aniline typically involves the bromination of N-methyl-4-(trifluoromethyl)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available precursors. The process includes nitration, reduction, and halogenation steps, followed by purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-N-methyl-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 2-bromo-N-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes or proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
- 3-(Trifluoromethyl)aniline
Uniqueness
2-Bromo-N-methyl-4-(trifluoromethyl)aniline is unique due to the presence of both bromine and trifluoromethyl groups on the aniline ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C8H7BrF3N |
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Molecular Weight |
254.05 g/mol |
IUPAC Name |
2-bromo-N-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7BrF3N/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4,13H,1H3 |
InChI Key |
MILAKCJRZZQIRW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
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